5-[4-(benzyloxy)phenyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(BENZYLOXY)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzyloxy, fluorobenzoyl, hydroxy, and oxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(BENZYLOXY)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl compound under specific conditions to form the benzyloxyphenyl intermediate.
Introduction of the Fluorobenzoyl Group: The benzyloxyphenyl intermediate is then reacted with a fluorobenzoyl chloride in the presence of a base to introduce the fluorobenzoyl group.
Formation of the Oxazolyl Group: The next step involves the formation of the oxazolyl group through a cyclization reaction.
Final Assembly: The final step involves the coupling of the intermediates to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(BENZYLOXY)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the fluorobenzoyl group would yield a fluorobenzyl group.
Scientific Research Applications
5-[4-(BENZYLOXY)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-(BENZYLOXY)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is not well understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(Benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furanylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 5-[4-(Benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-[4-(BENZYLOXY)PHENYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-1-(5-METHYL-1,2-OXAZOL-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C28H21FN2O5 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H21FN2O5/c1-17-15-23(30-36-17)31-25(19-9-13-22(14-10-19)35-16-18-5-3-2-4-6-18)24(27(33)28(31)34)26(32)20-7-11-21(29)12-8-20/h2-15,25,32H,16H2,1H3/b26-24- |
InChI Key |
YZNPNXTVHPWMSD-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.